molecular formula C35H48N10O15 B1671219 Emideltide CAS No. 62568-57-4

Emideltide

Cat. No.: B1671219
CAS No.: 62568-57-4
M. Wt: 848.8 g/mol
InChI Key: ZRZROXNBKJAOKB-GFVHOAGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Recent applications have expanded into compounded drug formulations, though its pharmacological profile remains under investigation. Structurally, it is a nonapeptide (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) with a molecular weight of 849.9 Da. The U.S. Food and Drug Administration (FDA) has raised concerns about its safety, particularly regarding immunogenicity risks and peptide-related impurities in compounded preparations. These risks stem from aggregation tendencies and challenges in active pharmaceutical ingredient (API) characterization, which may compromise batch consistency and patient safety .

Scientific Research Applications

Biological Activities

Emideltide exhibits various biological activities, including:

  • Induction of Delta Sleep : It promotes deep sleep, which is crucial for restorative processes in mammals.
  • Neuroprotection : Demonstrates antioxidant properties that help mitigate oxidative stress in neuronal tissues, enhancing resistance to hypoxic conditions and excitotoxicity caused by excessive glutamate exposure.
  • Hormonal Regulation : Interacts with neurotransmitter systems and hormonal pathways, potentially influencing stress responses and metabolic processes.

Neuropharmacology

This compound has been investigated for its potential effects on sleep physiology and cognitive function. Clinical trials have explored its safety and efficacy in patients with Alzheimer's Disease (AD) and Parkinson's Disease (PD). Results have been mixed, with some studies indicating modest cognitive improvements while others show no significant benefits .

Stress Response Studies

Research has demonstrated that this compound can normalize lipid peroxidation levels and enhance the antioxidant enzyme activity in animal models subjected to stress. For instance, a study involving Wistar male rats showed that this compound administration significantly decreased malondialdehyde levels—a marker of oxidative stress—during acute stress conditions .

Sleep Disorders

Due to its ability to induce delta sleep, this compound is being explored as a therapeutic agent for sleep disorders. Its unique mechanism may offer new avenues for treating conditions characterized by disrupted sleep patterns, such as insomnia or sleep apnea.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Cognitive Function : A clinical trial involving patients with mild cognitive impairment assessed the impact of this compound on cognitive performance. Participants receiving this compound showed improved scores on memory tests compared to the control group.
  • Stress Mitigation Study : In a controlled animal study, this compound was administered to rats exposed to chronic stress. Results indicated enhanced hepatic function and reduced oxidative damage in liver tissues, suggesting its potential for protecting against stress-induced organ damage .

Regulatory Considerations

Recent evaluations by regulatory bodies like the FDA have raised concerns regarding the immunogenicity associated with certain routes of administration for compounded drugs containing this compound. These complexities emphasize the need for careful consideration in clinical applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Peptide Compounds

Structural and Functional Characteristics

Emideltide shares functional similarities with other therapeutic peptides, such as BPC-157 , Epitalon , and GHRP-6 , which are often used in regenerative medicine and metabolic disorders. However, structural differences influence their stability and therapeutic profiles:

Compound Primary Sequence/Structure Key Functional Role
This compound Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu Putative sleep modulation
BPC-157 Gly-Glu-Pro-Pro-Pro-Pro-Lys-Pro-Ala-... Gastroprotective, angiogenic effects
Epitalon Ala-Glu-Asp-Gly Telomerase activation, anti-aging
GHRP-6 His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂ Growth hormone secretion stimulation

Pharmacological and Clinical Considerations

  • This compound: Limited clinical data exist on its efficacy for sleep disorders. Preclinical studies suggest short plasma half-life (~30 minutes), necessitating frequent dosing .
  • BPC-157 : Demonstrates robust healing properties in animal models but lacks human trials to validate safety .
  • Epitalon : Shown to extend telomere length in vitro, but long-term safety in humans remains unverified .

Research Findings and Regulatory Perspectives

The FDA’s Pharmacy Compounding Advisory Committee (PCAC) has highlighted the need for stringent quality controls for peptide-based compounds. For this compound, the absence of robust safety data for specific routes of administration (e.g., intranasal) underscores its exclusion from the 503A/B Bulks Lists . Similar restrictions apply to Ipamorelin and Kisspeptin-10 , which face comparable scrutiny due to unresolved impurity profiles.

Biological Activity

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a synthetic nonapeptide with significant biological activity, particularly in promoting sleep and exhibiting neuroprotective properties. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the molecular formula C35H48N10O15C_{35}H_{48}N_{10}O_{15} and a molecular weight of approximately 848.82 g/mol. Its amino acid sequence is H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH. The compound is typically found in a white to off-white powder form and is soluble in water at concentrations of 0.5 mg/ml.

This compound primarily induces delta sleep, which is essential for restorative processes in mammals. It has been shown to increase electroencephalogram (EEG) delta activity and enhance non-rapid eye movement (NREM) sleep in animal models . The neuroprotective effects of this compound are attributed to its antioxidant properties, which help mitigate oxidative stress in neuronal tissues, enhancing neuronal resistance to hypoxia and excitotoxicity caused by excessive glutamate exposure.

Biological Activities

This compound exhibits several notable biological activities:

  • Sleep Induction : In studies involving free-moving rabbits and rats, intravenous administration of this compound significantly increased both total sleep duration and NREM sleep .
  • Neuroprotection : this compound has demonstrated the ability to protect neurons from oxidative stress, which is crucial for maintaining neuronal health under stressful conditions.
  • Hormonal Regulation : Research indicates that this compound may influence hormonal pathways related to stress responses and appetite regulation.

Case Studies and Experimental Evidence

  • Effects on Sleep Patterns :
    • A study demonstrated that administering this compound at a dose of 30 nmol/kg intravenously increased EEG delta activity in rabbits, indicating enhanced deep sleep .
    • In another experiment with rats, doses of 40 μg/kg led to significant increases in catalase and superoxide dismutase (SOD) activities, suggesting improved antioxidant defenses during acute stress .
  • Oxidative Stress Mitigation :
    • In male Wistar rats subjected to stress, this compound administration normalized malondialdehyde (MDA) levels and improved hepatic function markers such as aminotransferase activity .
    • The peptide was effective at various doses (40, 120, 360 μg/kg), with the 120 μg/kg dose showing pronounced effects on oxidative stress markers during chronic stress conditions .

Comparative Analysis with Other Neuropeptides

Compound Name Molecular Formula Key Characteristics
Delta Sleep-Inducing Peptide (DSIP)C35H48N10O15Induces delta sleep; neuroprotective properties
Neuropeptide YC39H56N12O9Involved in stress response; appetite regulation
Corticotropin-Releasing HormoneC202H282N54O56SRegulates stress responses; influences ACTH release
SomatostatinC44H66N10O10S2Inhibits growth hormone release; regulates endocrine functions

This compound's unique ability to specifically promote delta sleep while also offering neuroprotective effects distinguishes it from other neuropeptides.

Q & A

Basic Research Questions

Q. What are the foundational steps to design a reproducible synthesis protocol for Emideltide?

  • Methodological Answer : Begin with a systematic literature review to identify existing synthetic routes, solvent systems, and purification methods. Prioritize protocols validated in peer-reviewed journals (e.g., Journal of Organic Chemistry). Use controlled experiments to optimize reaction conditions (e.g., temperature, catalyst loading) and validate purity via HPLC and NMR . Document deviations from published methods and include raw spectral data in supplementary materials for transparency .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of in vitro assays, noting variations in cell lines, assay conditions (e.g., incubation time, concentration ranges), and control groups. Use statistical tools (e.g., ANOVA) to identify confounding variables. Cross-reference with structural analogs to isolate this compound-specific effects . Replicate conflicting experiments under standardized conditions and publish negative results to reduce bias .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s binding affinity to non-canonical targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to model interactions over time. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-validate with mutagenesis studies on suspected binding residues . Publish force field parameters and trajectory data to enable reproducibility .

Q. How can researchers resolve contradictions between in vivo efficacy and pharmacokinetic profiles of this compound?

  • Methodological Answer : Design PK/PD studies with staggered dosing regimens and tissue-specific bioavailability assessments (e.g., LC-MS/MS for plasma/tissue concentration ratios). Compare metabolite profiles across species to identify interspecies metabolic differences. Use compartmental modeling to correlate exposure levels with therapeutic outcomes . Include raw pharmacokinetic datasets in open-access repositories .

Q. What are best practices for validating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ multi-omics approaches (proteomics, transcriptomics) to map pathway perturbations. Use CRISPR-Cas9 knockout models to confirm target specificity. Integrate single-cell RNA sequencing to identify heterogeneous cellular responses. Validate findings with orthogonal assays (e.g., Western blot for protein expression, siRNA knockdowns) . Publish code for bioinformatics pipelines (e.g., R/Python scripts) .

Q. Methodological and Ethical Considerations

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping or Bayesian methods to quantify uncertainty in EC50/IC50 values. For multi-variable experiments, employ factorial ANOVA or machine learning (e.g., random forests) to identify synergistic/antagonistic effects . Share raw data and analysis scripts via platforms like GitHub or Zenodo .

Q. How can researchers ensure ethical rigor in animal studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and power analysis to minimize animal use. Obtain approval from institutional ethics committees and document compliance with local regulations (e.g., NIH Guide for Care and Use of Laboratory Animals). Publish adverse event logs and euthanasia protocols .

Q. Data Management and Reproducibility

Q. What are key criteria for selecting analytical techniques to characterize this compound degradation products?

  • Methodological Answer : Use hyphenated techniques (e.g., LC-MS/MS) with high-resolution mass spectrometry for structural elucidation. Compare degradation pathways under accelerated stability conditions (ICH Q1A guidelines). Validate methods using spiked samples and publish validation parameters (e.g., LOD, LOQ, recovery rates) .

Q. How should researchers document failed experiments or non-reproducible results in this compound studies?

  • Methodological Answer : Maintain detailed lab notebooks with timestamps and environmental conditions (e.g., humidity, equipment calibration dates). Submit negative results to journals specializing in replication studies (e.g., Journal of Negative Results). Use platforms like Figshare to archive raw data with DOI links .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZROXNBKJAOKB-GFVHOAGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978151
Record name N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

848.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62568-57-4, 69431-45-4
Record name Emideltide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delta Sleep-Inducing Peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emideltide
Reactant of Route 2
Reactant of Route 2
Emideltide
Reactant of Route 3
Reactant of Route 3
Emideltide
Reactant of Route 4
Reactant of Route 4
Emideltide
Reactant of Route 5
Reactant of Route 5
Emideltide
Reactant of Route 6
Reactant of Route 6
Emideltide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.